N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide, also known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPE is a sulfonamide-based compound that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. In addition, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokine production, induction of apoptosis in cancer cells, and reduction of oxidative stress. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide has also been shown to have a protective effect on the liver and kidneys, which may be beneficial in the treatment of liver and kidney diseases.
Advantages and Limitations for Lab Experiments
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide has several advantages for laboratory experiments, including its stability and high purity. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide, including its potential use in the treatment of inflammatory diseases, cancer, and oxidative stress-related diseases. Further studies are needed to elucidate the mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide and to identify potential targets for its therapeutic applications. In addition, studies on the pharmacokinetics and toxicity of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide are needed to determine its safety and efficacy in humans.
Scientific Research Applications
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-oxidant properties. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazole-4-sulfonamide has also been shown to have anti-oxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-1-ethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-2-25-16-20(14-22-25)29(27,28)23-13-18-15-26(19-11-7-4-8-12-19)24-21(18)17-9-5-3-6-10-17/h3-12,14-16,23H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAIKEIHOCPMOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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